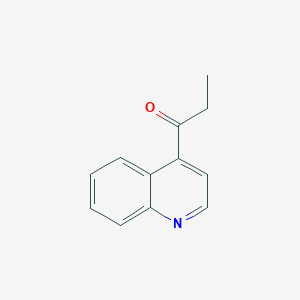

1-(Quinolin-4-yl)propan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-quinolin-4-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-2-12(14)10-7-8-13-11-6-4-3-5-9(10)11/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFCFAKZSGSFCFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=NC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10509615 | |

| Record name | 1-(Quinolin-4-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10509615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83629-96-3 | |

| Record name | 1-(Quinolin-4-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10509615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Mechanisms of 1 Quinolin 4 Yl Propan 1 One and Analogs

Electrophilic Aromatic Substitution Reactions on the Quinoline (B57606) Nucleus

The quinoline system is a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring. Electrophilic aromatic substitution (SEAr) on the unsubstituted quinoline ring is known to be complex. The pyridine ring is deactivated towards electrophiles compared to benzene due to the electron-withdrawing effect of the nitrogen atom. Consequently, electrophilic attack generally occurs on the benzene ring, primarily at positions 5 and 8. uop.edu.pkpharmaguideline.com

For 1-(quinolin-4-yl)propan-1-one, the propanoyl group at the C4 position further influences the reactivity of the nucleus. The carbonyl group is a deactivating group, withdrawing electron density from the ring system via a resonance effect. This deactivation makes electrophilic substitution even more challenging than on unsubstituted quinoline, requiring vigorous reaction conditions. uop.edu.pk

The reaction proceeds via the formation of a positively charged intermediate known as an arenium ion or sigma complex. wikipedia.orgmasterorganicchemistry.com The stability of this intermediate determines the position of substitution. In the case of quinoline, attack at C5 and C8 leads to more stable intermediates where the positive charge is delocalized over the carbocyclic ring without involving the already electron-poor pyridine ring.

Table 1: Typical Electrophilic Aromatic Substitution Reactions on Quinoline

| Reaction | Reagents | Major Products |

| Nitration | Fuming HNO₃, Fuming H₂SO₄ | 5-Nitroquinoline and 8-Nitroquinoline uop.edu.pk |

| Sulfonation | Fuming H₂SO₄, 220°C | Quinoline-5-sulfonic acid and Quinoline-8-sulfonic acid uop.edu.pk |

| Bromination | Br₂, AlCl₃ | 5-Bromoquinoline and 8-Bromoquinoline |

Note: The presence of the deactivating 4-propanoyl group would necessitate even harsher conditions for these reactions to proceed on this compound.

Nucleophilic Substitution Reactions at the Quinoline Core

The electron-deficient nature of the pyridine ring makes the quinoline nucleus susceptible to nucleophilic substitution, particularly at the C2 and C4 positions. uop.edu.pk The nitrogen atom withdraws electron density, making these positions electrophilic and prone to attack by nucleophiles. The presence of a good leaving group, such as a halide, at these positions is typically required for the reaction to proceed.

While this compound itself does not have a leaving group at C2 or C4, its analogs, such as 4-chloroquinolines, are highly reactive towards nucleophiles. The reaction mechanism generally involves the formation of a Meisenheimer-like intermediate. The electron-withdrawing propanoyl group at C4 would further activate the ring towards nucleophilic attack, should a leaving group be present at an appropriate position.

For instance, 4-chloroquinolines readily react with various nucleophiles, and this reactivity is a cornerstone of the synthesis of many quinoline-based compounds. researchgate.net

Table 2: Examples of Nucleophilic Substitution on 4-Chloroquinoline Analogs

| Nucleophile | Reagent Example | Product Type |

| Amine | R-NH₂ | 4-Aminoquinoline (B48711) |

| Alkoxide | NaOR | 4-Alkoxyquinoline |

| Thiolate | NaSR | 4-(Alkylthio)quinoline |

| Azide | NaN₃ | 4-Azidoquinoline |

| Triazole | 1,2,4-Triazole | 4-(1H-1,2,4-triazol-1-yl)quinoline researchgate.net |

Heteroatom Reactivity (Nitrogen) and Quaternization

The nitrogen atom in the quinoline ring possesses a lone pair of electrons, rendering it basic and nucleophilic. pharmaguideline.com It can react with acids to form salts and with electrophiles, most notably alkyl halides, to form quaternary ammonium salts. This process is known as quaternization. researchgate.netnih.gov

The reaction involves the nucleophilic attack of the nitrogen atom on the electrophilic carbon of an alkyl halide (e.g., methyl iodide, ethyl iodide), displacing the halide ion. researchgate.netmdpi.com

This compound + R-X → [N-Alkyl-4-propanoylquinolinium]⁺ X⁻

This quaternization results in a permanent positive charge on the nitrogen atom, significantly altering the electronic properties and solubility of the molecule. The resulting N-alkyl quinolinium salts are often more water-soluble and can serve as precursors for other synthetic transformations or as organocatalysts. mdpi.com The degree and rate of quaternization can be influenced by the nature of the alkylating agent. nih.gov

Mechanistic Elucidation of Key Organic Transformations

The propan-1-one moiety of this compound provides a reactive handle for a variety of carbon-carbon bond-forming reactions. The mechanism of these transformations is critically dependent on the formation and subsequent reaction of an enolate intermediate. The stability and reactivity of this enolate are modulated by the electronic properties of the quinolin-4-yl group.

Enolate Formation: Kinetic vs. Thermodynamic Control

The formation of an enolate from an unsymmetrical ketone like this compound can lead to two different regioisomeric enolates: the kinetic and the thermodynamic enolate.

Kinetic Enolate: This enolate is formed more rapidly by the removal of a proton from the less sterically hindered α-carbon (the methyl group). Its formation is favored under conditions of a strong, bulky base (e.g., Lithium diisopropylamide - LDA) at low temperatures with short reaction times. ochemacademy.com These conditions ensure that the deprotonation is rapid and irreversible. udel.edufiveable.me

Thermodynamic Enolate: This enolate is the more stable of the two, typically having a more substituted double bond. It is formed by removing a proton from the more substituted α-carbon (the methylene group). Its formation is favored under conditions that allow for equilibrium to be established, such as a weaker base (e.g., sodium hydride or alkoxides), higher temperatures, and longer reaction times. ochemacademy.commasterorganicchemistry.com

The choice between kinetic and thermodynamic control is a crucial strategic decision in the synthesis of substituted this compound derivatives, as it dictates the position of subsequent functionalization. fiveable.memasterorganicchemistry.com

| Condition | Kinetic Enolate Formation | Thermodynamic Enolate Formation |

| Base | Strong, bulky (e.g., LDA) | Weaker, less hindered (e.g., NaH, NaOEt) |

| Temperature | Low (e.g., -78 °C) | Higher (e.g., room temperature or above) |

| Reaction Time | Short | Long |

| Product | Less substituted enolate | More substituted, more stable enolate |

Aldol Reaction: A Stereoselective Approach

The aldol reaction is a powerful tool for the formation of β-hydroxy ketones and can be applied to this compound. The reaction proceeds through the nucleophilic attack of an enolate on a carbonyl compound. The stereochemical outcome of the aldol reaction is of significant interest and can often be controlled. uni-regensburg.denih.gov

The mechanism of a base-catalyzed aldol reaction involves three key steps:

Enolate Formation: A base abstracts an α-proton from this compound to form a resonance-stabilized enolate. wikipedia.org

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of an aldehyde or another ketone. wikipedia.org

Protonation: The resulting alkoxide is protonated to yield the β-hydroxy ketone (the aldol adduct). wikipedia.org

The geometry of the enolate (E or Z) plays a crucial role in determining the relative stereochemistry (syn or anti) of the aldol product, particularly when new stereocenters are formed. bham.ac.uk While specific studies on the stereoselective aldol reactions of this compound are not extensively detailed in the provided search results, the general principles of stereocontrol in aldol reactions would apply. The use of chiral auxiliaries or catalysts can be employed to achieve high levels of enantioselectivity. nih.govnih.gov

Michael Addition: Conjugate Addition Pathways

The enolate of this compound can also act as a nucleophile in a Michael addition reaction, which involves the 1,4-conjugate addition to an α,β-unsaturated carbonyl compound. This reaction is a versatile method for the formation of new carbon-carbon bonds. nih.govbit.edu.cn

The mechanism of the Michael addition is as follows:

Enolate Formation: A base deprotonates the α-carbon of this compound to generate the enolate.

Conjugate Addition: The nucleophilic enolate attacks the β-carbon of the α,β-unsaturated acceptor.

Protonation: The resulting enolate is protonated to give the final 1,5-dicarbonyl compound.

The success of the Michael addition often depends on the relative reactivity of the donor (the enolate) and the acceptor. Catalytic asymmetric versions of the Michael addition have been developed, employing chiral catalysts to control the stereochemical outcome of the reaction. nih.gov

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of 1 Quinolin 4 Yl Propan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and correlations, a complete structural assignment of 1-(Quinolin-4-yl)propan-1-one can be achieved.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound is expected to display signals corresponding to two distinct regions: the aliphatic protons of the propanone side chain and the aromatic protons of the quinoline (B57606) ring system.

The ethyl group gives rise to two signals: a quartet for the methylene protons (-CH₂-) adjacent to the carbonyl group and a triplet for the terminal methyl protons (-CH₃-). The methylene protons are deshielded by the electron-withdrawing carbonyl group and are expected to appear at approximately 2.8–3.2 ppm. compoundchem.comoregonstate.edu These protons would be split into a quartet by the adjacent methyl protons. The methyl protons, being further from the carbonyl group, would appear further upfield, typically in the range of 1.1–1.3 ppm, and would be split into a triplet by the methylene protons. compoundchem.comoregonstate.edu

The quinoline ring contains six aromatic protons, each in a unique chemical environment, leading to six distinct signals in the aromatic region (typically 7.5–9.0 ppm). uncw.edu

H2: This proton is adjacent to the nitrogen atom and is expected to be the most deshielded of the pyridine ring protons, appearing as a doublet.

H3: This proton is coupled to H2 and would appear as a doublet.

H5 and H8: These protons are in the peri positions and are often significantly deshielded. They would likely appear as doublets or multiplets due to coupling with their neighbors.

H6 and H7: These protons would appear as multiplets (triplets or doublet of doublets) due to coupling with their respective neighbors on the benzene ring portion of the quinoline system. wisc.edu

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| -CH₃ (Propanone) | 1.1 – 1.3 | Triplet (t) | ~7.2 |

| -CH₂- (Propanone) | 2.8 – 3.2 | Quartet (q) | ~7.2 |

| Quinoline H3 | ~7.6 | Doublet (d) | ~4.5 |

| Quinoline H5, H6, H7, H8 | 7.7 – 8.4 | Multiplets (m) | Varies |

| Quinoline H2 | ~8.9 | Doublet (d) | ~4.5 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show 12 distinct signals, corresponding to the 12 unique carbon atoms in the molecule.

Carbonyl Carbon (C=O): The ketone carbonyl carbon is the most deshielded and is predicted to have a chemical shift in the range of 195–205 ppm. libretexts.orglibretexts.orglibretexts.org

Aliphatic Carbons: The methylene (-CH₂-) carbon, being directly attached to the carbonyl group, is expected around 30–35 ppm, while the terminal methyl (-CH₃) carbon would appear further upfield, around 8–12 ppm. docbrown.infobhu.ac.in

Aromatic Carbons: The nine carbons of the quinoline ring are expected to resonate in the 115–155 ppm region. bhu.ac.intsijournals.com The carbon atom attached to the nitrogen (C2) and the quaternary carbons (C4, C4a, C8a) would have characteristic shifts. The C4 carbon, bearing the acyl group, would be significantly downfield.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ (Propanone) | 8 – 12 |

| -CH₂- (Propanone) | 30 – 35 |

| Quinoline CH carbons | 115 – 140 |

| Quinoline C4a, C8a (quaternary) | 145 – 150 |

| Quinoline C2 | ~152 |

| Quinoline C4 (quaternary) | ~145 |

| C=O (Ketone) | 195 – 205 |

Two-Dimensional NMR Methodologies (e.g., COSY, HSQC, HMBC, NOESY)

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. A key correlation would be observed between the methylene quartet and the methyl triplet of the propanone group. Within the quinoline ring, COSY would establish the connectivity between adjacent protons, such as H2-H3, H5-H6, H6-H7, and H7-H8, aiding in their sequential assignment. unirioja.es

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. It would definitively link the aliphatic ¹H signals to their corresponding ¹³C signals and each aromatic proton signal to its respective carbon signal on the quinoline ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. Key expected correlations include:

The methylene protons (-CH₂-) showing a correlation to the carbonyl carbon (C=O) and the C4 carbon of the quinoline ring, confirming the attachment point of the side chain.

The H3 and H5 protons showing correlations to the C4 carbon.

The H2 proton showing a correlation to the C4 carbon, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. It would be particularly useful for confirming the assignments of the quinoline ring protons by observing spatial correlations, for example, between H3 and the methylene protons of the side chain, and between H5 and the methylene protons.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman, provides information about the functional groups and bonding arrangements within the molecule.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is dominated by absorptions from the carbonyl group and the quinoline ring system.

C=O Stretch: A strong, sharp absorption band is expected for the ketone carbonyl stretch. Because the carbonyl is conjugated with the aromatic quinoline ring, its frequency is lowered compared to a simple aliphatic ketone. It is predicted to appear in the range of 1680–1700 cm⁻¹. spectroscopyonline.comorgchemboulder.compg.edu.pl

C-H Stretch: Aromatic C-H stretching vibrations are expected as a group of weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group will appear as stronger bands just below 3000 cm⁻¹. masterorganicchemistry.comlibretexts.org

C=C and C=N Ring Stretching: The quinoline ring will exhibit several characteristic stretching vibrations for its C=C and C=N bonds in the 1450–1650 cm⁻¹ region. researchgate.net

C-H Bending: Out-of-plane C-H bending vibrations for the substituted aromatic ring will cause strong absorptions in the fingerprint region (below 900 cm⁻¹), which can be characteristic of the substitution pattern.

Table 3: Predicted FTIR Bands for this compound

| Predicted Wavenumber (cm⁻¹) | Assignment | Intensity |

|---|---|---|

| 3050 – 3100 | Aromatic C-H Stretch | Medium-Weak |

| 2850 – 2980 | Aliphatic C-H Stretch | Medium-Strong |

| 1680 – 1700 | C=O Stretch (Aryl Ketone) | Strong |

| 1580 – 1620 | C=C / C=N Ring Stretch | Strong |

| 1450 – 1550 | C=C / C=N Ring Stretch | Medium |

| 750 – 850 | Aromatic C-H Out-of-Plane Bend | Strong |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR. While polar bonds like C=O give strong IR signals, nonpolar, polarizable bonds often produce strong Raman signals. thermofisher.comepequip.com

Quinoline Ring Modes: The aromatic quinoline ring is highly polarizable and is expected to produce strong Raman signals. Characteristic bands for ring breathing (~760 cm⁻¹) and ring stretching modes (~1370 cm⁻¹) are anticipated. researchgate.netacs.org Other prominent bands for quinoline include signals around 520 cm⁻¹ and 1030 cm⁻¹. researchgate.netacs.org

C=O Stretch: The carbonyl stretch, which is very strong in the IR spectrum, is typically weak in the Raman spectrum.

C-H Stretch: Both aromatic and aliphatic C-H stretching vibrations are observable in the Raman spectrum, typically appearing as strong bands in the 2800–3100 cm⁻¹ region.

Table 4: Predicted Raman Bands for this compound

| Predicted Wavenumber (cm⁻¹) | Assignment | Intensity |

|---|---|---|

| 2800 – 3100 | Aromatic & Aliphatic C-H Stretch | Strong |

| 1680 – 1700 | C=O Stretch | Weak |

| ~1370 | Quinoline Ring Stretch | Strong |

| ~1030 | Quinoline Ring Mode | Medium |

| ~760 | Quinoline Ring Breathing | Strong |

| ~520 | Quinoline Ring Deformation | Medium |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and elemental composition of a compound and can provide significant structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm) or less. nih.gov This precision allows for the unambiguous determination of a compound's elemental formula from its exact mass. nih.govresearchgate.net Techniques like Time-of-Flight (TOF) or Orbitrap mass analyzers are commonly employed for this purpose. nih.gov For this compound (C₁₂H₁₁NO), HRMS can distinguish its molecular ion from other ions with the same nominal mass but different elemental compositions. The high-resolution capability ensures confident identification by comparing the experimentally measured mass to the theoretically calculated mass. nih.gov

Table 1: Illustrative HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₁NO |

| Calculated Exact Mass | 185.08406 |

| Measured m/z ([M+H]⁺) | 186.09188 |

| Mass Error (ppm) | < 2 |

| Ionization Mode | Electrospray Ionization (ESI+) |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.govmdpi.com The sample is first vaporized and separated based on its volatility and interaction with a stationary phase in the GC column. uab.edu As this compound elutes from the column, it enters the mass spectrometer, where it is typically ionized by Electron Ionization (EI). uab.edu

This high-energy ionization method causes the molecular ion to fragment in a reproducible manner. The resulting fragmentation pattern serves as a "molecular fingerprint," providing valuable structural information. nih.govresearchgate.net For this compound, characteristic fragments would likely arise from the cleavage of the propanoyl side chain.

Table 2: Plausible GC-MS Fragmentation Pattern for this compound

| m/z | Proposed Fragment Ion | Structure |

|---|---|---|

| 185 | [M]⁺ (Molecular Ion) | [C₁₂H₁₁NO]⁺ |

| 156 | [M - C₂H₅]⁺ | [C₁₀H₆NO]⁺ |

| 128 | [M - CO-C₂H₅]⁺ | [C₉H₆N]⁺ (Quinoline radical cation) |

| 57 | [CO-C₂H₅]⁺ | [C₃H₅O]⁺ (Propanoyl cation) |

While EI and ESI are common, advanced ionization techniques are employed for specific applications. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a "soft" ionization method that is particularly useful for analyzing large, fragile, or non-volatile molecules like polymers and biomolecules, as it minimizes fragmentation. youtube.com The analyte is co-crystallized with a matrix material that absorbs laser energy, facilitating the desorption and ionization of the intact analyte molecule. youtube.com

While this compound itself is readily analyzed by conventional methods, MALDI-TOF could be valuable for characterizing high-molecular-weight derivatives, polymers, or metal complexes incorporating this quinoline moiety where preserving the parent structure is critical. Other advanced ambient ionization techniques, such as Desorption Electrospray Ionization (DESI), allow for the direct analysis of compounds on surfaces with minimal sample preparation. semanticscholar.orgnih.gov

Electronic Absorption Spectroscopy (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, corresponding to electronic transitions within a molecule. ubbcluj.rorsc.org The absorption of UV or visible radiation promotes electrons from a ground electronic state to a higher energy excited state. shu.ac.uk In organic molecules, these typically involve transitions of π electrons and non-bonding (n) electrons. shu.ac.uk

The spectrum of this compound is expected to be dominated by the highly conjugated quinoline ring system. This system gives rise to intense π → π* transitions. The carbonyl group of the propanone side chain can exhibit a weaker n → π* transition. shu.ac.uk The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic of the compound's structure and can be influenced by the solvent polarity. mdpi.comresearchgate.net

Table 3: Representative UV-Vis Absorption Data for Quinoline Derivatives

| Solvent | Anticipated λmax (nm) | Electronic Transition Type |

|---|---|---|

| n-Hexane (Non-polar) | ~225-235 | π → π |

| ~300-315 | π → π | |

| Ethanol (Polar, Protic) | ~230-240 | π → π |

| ~310-325 | π → π | |

| Ethanol (Polar, Protic) | ~330-350 | n → π* (low intensity) |

Note: The λmax values are illustrative and based on general data for substituted quinolines. Actual values for this compound would require experimental measurement.

X-ray Diffraction (XRD) and Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is the most definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. mdpi.comnih.gov The technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern provides detailed information about the crystal's unit cell—the basic repeating structural unit—and the exact position of each atom within it. nih.govchemmethod.com

This analysis yields crucial data, including bond lengths, bond angles, and torsional angles, providing an unambiguous confirmation of the molecular structure. nih.gov It also reveals intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. chemmethod.com For a related compound, 1-(4-phenylquinolin-2-yl)propan-1-one, crystallographic analysis has provided a detailed structural model, which serves as an excellent reference for what can be expected for this compound. nih.govacs.org

Table 4: Representative Single-Crystal X-ray Crystallographic Data

| Parameter | Illustrative Value |

|---|---|

| Empirical Formula | C₁₂H₁₁NO |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 - 9.5 |

| b (Å) | 14.0 - 15.0 |

| c (Å) | 7.5 - 8.5 |

| α (°) | 90 |

| β (°) | 100 - 110 |

| γ (°) | 90 |

| Volume (ų) | 950 - 1050 |

| Z (molecules per unit cell) | 4 |

Note: Data are illustrative, based on published values for structurally similar quinoline derivatives like 1-(4-phenylquinolin-2-yl)propan-1-one. nih.govacs.org

Computational Chemistry and Theoretical Investigations of 1 Quinolin 4 Yl Propan 1 One

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.comrsc.org It is widely used to predict molecular properties like geometry, vibrational frequencies, and electronic characteristics with a good balance between accuracy and computational cost. mdpi.comresearchgate.net For a molecule like 1-(quinolin-4-yl)propan-1-one, DFT calculations can elucidate its fundamental chemical nature.

Molecular Geometry Optimization and Conformer Analysis

The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process involves finding the arrangement of atoms that corresponds to the lowest energy on the potential energy surface. For flexible molecules like this compound, which has a rotatable propanone group, multiple stable conformations (conformers) may exist.

Conformer analysis is performed to identify the different possible spatial arrangements and their relative stabilities. arxiv.org This is often achieved by systematically rotating the rotatable bonds and performing geometry optimization for each starting structure. The conformer with the absolute minimum energy is the global minimum, representing the most likely structure of the molecule in its ground state. The stability of different conformers is influenced by factors such as steric hindrance and intramolecular interactions. For instance, in a related compound, 1-(4-phenylquinolin-2-yl)propan-1-one, DFT calculations at the B3LYP/6-311G(d,p) level were used to obtain the fully optimized structure. nih.gov A similar approach for this compound would reveal the preferred orientation of the propanone group relative to the quinoline (B57606) ring.

The optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, provide a detailed picture of the molecular structure. These theoretical values can be compared with experimental data from techniques like X-ray crystallography, if available, to validate the computational method. nih.gov

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative) (Note: This table is illustrative of the type of data obtained from DFT calculations, as specific published data for this exact molecule is not available. The values are based on general knowledge of similar chemical structures.)

| Parameter | Atoms Involved | Calculated Value (Å or °) |

|---|---|---|

| Bond Length | C=O | ~1.23 |

| Bond Length | C-C (ketone-ring) | ~1.49 |

| Bond Length | C-N (in quinoline) | ~1.37 |

| Bond Angle | C-C-O | ~120.5 |

| Bond Angle | C-C-C (ketone) | ~118.0 |

| Dihedral Angle | O=C-C-C (ring) | Variable (defines conformation) |

Electronic Structure and Chemical Reactivity Descriptors

DFT is also employed to understand the electronic properties of a molecule, which are key to its reactivity. Several descriptors derived from the electronic structure provide valuable chemical insights.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. wikipedia.orgyoutube.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

HOMO : This orbital can be thought of as the outermost orbital containing electrons. It represents the ability of a molecule to donate electrons, acting as a nucleophile. The energy of the HOMO (EHOMO) is related to the ionization potential.

LUMO : This is the innermost orbital that is empty of electrons. It represents the ability of a molecule to accept electrons, acting as an electrophile. The energy of the LUMO (ELUMO) is related to the electron affinity.

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. sapub.org A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that the molecule is more reactive. mdpi.com For quinoline derivatives, the HOMO is often distributed over the quinoline ring system, while the LUMO may also be located on the ring, indicating the sites for electronic transitions. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound (Note: This table is illustrative. Actual values would be obtained from specific DFT calculations.)

| Parameter | Calculated Value (eV) | Implication |

|---|---|---|

| EHOMO | -6.5 | Electron-donating ability |

| ELUMO | -1.8 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.7 | High chemical stability |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. chemrxiv.orgresearchgate.net The MEP surface is colored according to the electrostatic potential value:

Red regions : Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack and are often associated with lone pairs of electrons on electronegative atoms like oxygen or nitrogen. In this compound, the carbonyl oxygen would be a prominent red region. researchgate.net

Blue regions : Indicate positive electrostatic potential, which is electron-poor. These areas are prone to nucleophilic attack and are typically found around hydrogen atoms, particularly those attached to electronegative atoms.

Green regions : Represent neutral or near-zero potential.

The MEP map provides a clear and intuitive picture of the molecule's polarity and its potential interaction sites with other chemical species. chemrxiv.org

Natural Bond Orbital (NBO) analysis is a theoretical tool that provides a detailed description of the bonding and electronic delocalization within a molecule in terms of a localized Lewis structure. wikipedia.orgmaterialsciencejournal.org It examines interactions between filled "donor" orbitals and empty "acceptor" orbitals. The strength of these interactions is quantified by the second-order perturbation stabilization energy, E(2). materialsciencejournal.org

A high E(2) value for an interaction between a filled bonding orbital (or lone pair) and an empty anti-bonding orbital indicates significant electron delocalization, which contributes to the stability of the molecule. materialsciencejournal.org For this compound, NBO analysis would reveal hyperconjugative interactions between the quinoline ring and the propanone substituent, as well as the nature of the lone pairs on the nitrogen and oxygen atoms. researchgate.net This analysis helps to rationalize the molecular structure and reactivity based on charge transfer and delocalization effects. ijnc.ir

Table 3: Illustrative NBO Analysis - Major Donor-Acceptor Interactions for this compound (Note: This table is illustrative of the type of data obtained from NBO analysis.)

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N | π(C-C)ring | ~20-30 |

| LP(2) O | σ(C-C)ketone | ~5-10 |

| π(C-C)ring | π*(C-C)ring | ~15-25 |

Prediction and Correlation of Spectroscopic Parameters

A significant application of DFT is the prediction of spectroscopic properties, which can be compared with experimental spectra to confirm the molecular structure. researchgate.net

Vibrational Spectroscopy (IR and Raman) : DFT calculations can predict the vibrational frequencies of a molecule. These calculated frequencies correspond to the stretching, bending, and torsional motions of the atoms. The predicted vibrational spectrum can be compared with experimental Fourier-transform infrared (FTIR) and Raman spectra. Often, the calculated frequencies are scaled by a factor to account for anharmonicity and other systematic errors in the computational method. In a study of 1-(4-phenylquinolin-2-yl)propan-1-one, the calculated C=O stretching frequency was found to be in good agreement with the experimental value. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : DFT can also be used to calculate the chemical shifts (δ) for ¹H and ¹³C NMR spectroscopy. acs.org The calculations determine the magnetic shielding around each nucleus, which is then converted to a chemical shift relative to a standard reference compound like tetramethylsilane (B1202638) (TMS). The correlation between the calculated and experimental chemical shifts is usually very good and can be a powerful tool for assigning peaks in complex spectra. nih.gov

By correlating these predicted spectroscopic parameters with experimental data, computational chemistry provides a robust framework for the structural elucidation and characterization of this compound.

Based on a comprehensive search of available scientific literature, there are currently no specific published computational or theoretical investigations for the chemical compound This compound .

Therefore, it is not possible to provide the detailed research findings, data tables, and analysis required by the specific outline below:

Quantitative Structure-Activity Relationship (QSAR) Modeling of Chemical Parameters

Generating an article on these topics without specific research data would result in speculation or fabricated information, which contradicts the core requirements of scientific accuracy. Further research and publication in this specific area are needed before a detailed article can be written.

Molecular Interaction Studies and Biochemical Mechanisms Involving Quinoline Ketones

Enzyme Binding and Inhibition Mechanisms (Molecular Level Investigations)

Quinoline (B57606) ketones exert many of their biological effects through direct interaction with enzymes, modulating their activity. Research at the molecular level has been crucial in identifying specific protein targets and characterizing the nature of these interactions, which range from competitive to non-competitive inhibition.

Identification of Protein Targets and Binding Sites via Proteomics

Functional proteomics represents a powerful strategy for the unbiased identification of protein targets for bioactive small molecules like quinoline ketones. By leveraging the structural similarities between quinoline compounds and endogenous molecules such as the purine (B94841) ring of ATP, researchers can isolate and identify specific binding proteins from complex cellular lysates.

A notable application of this approach involved screening various quinoline drugs against the human purine-binding proteome. In this study, cell lysates were passed over affinity columns armed with quinoline-based ligands (hydroxychloroquine- or primaquine-Sepharose) or ATP-Sepharose for displacement assays. Mass spectrometry analysis of the proteins that selectively bound to the quinoline matrices or were displaced by quinolines from the ATP matrix consistently identified two key human proteins:

Aldehyde Dehydrogenase 1 (ALDH1)

Quinone Reductase 2 (QR2)

These findings from studies on human red blood cell and mouse lysates established ALDH1 and QR2 as selective targets of certain quinoline compounds. Subsequent in vitro assays confirmed that several quinolines could potently inhibit the enzymatic activity of QR2, validating the proteomics discovery. This methodology provides a robust framework for identifying the direct cellular interactors of quinoline ketones, offering critical insights into their mechanisms of action.

In Silico Molecular Docking and Ligand-Protein Interaction Profiling

In silico molecular docking has become an indispensable tool for predicting and analyzing the binding of quinoline ketones to their protein targets. These computational studies provide detailed insights into the binding affinity, orientation, and specific molecular interactions—such as hydrogen bonds and hydrophobic interactions—that stabilize the ligand-protein complex. This approach is widely used to rationalize structure-activity relationships (SAR) and guide the design of more potent and selective inhibitors.

Numerous studies have employed molecular docking to investigate the interaction of quinoline derivatives with a diverse range of protein targets. The binding affinity is typically reported as a docking score in kcal/mol, with more negative values indicating stronger binding. For instance, various quinoline derivatives have been docked against the active sites of enzymes and receptors implicated in cancer, infectious diseases, and other conditions. The results often correlate well with experimental data, confirming the predictive power of these models.

| Quinoline Derivative Class | Protein Target | Key Findings & Interactions |

| Pyrazoline and Pyrimidine-containing Quinolines | HIV Reverse Transcriptase | Docking scores indicated high affinity, with one compound showing a score of -10.67 kcal/mol, suggesting potent inhibitory activity. nih.govdrugbank.com |

| 2H-thiopyrano[2,3-b]quinoline derivatives | CB1a Protein | Binding affinities ranged from -5.3 to -6.1 kcal/mol. Interactions were observed with key amino acid residues like LYS-7, LYS-11, and TRP-12. |

| Quinoline/thiazinan-4-one hybrids | S. aureus Murb protein | Docking studies helped to understand the binding mode and molecular interactions, correlating with observed antibacterial activity against MRSA. frontiersin.orgwikipedia.org |

| 2,3-dimethoxy-N-(4-methylquinolin-3-yl)cyclopentanecarboxamide derivatives | Topoisomerase I, BRD4, ABCG2 | Docking scores ranged from -9.0 to -10.3 kcal/mol for topoisomerase I and -6.6 to -8.0 kcal/mol for BRD4, indicating potential as multi-targeted agents. nih.gov |

| 4-Hydroxyquinolone analogue | Anaplastic Lymphoma Kinase (ALK) | The compound showed good stability in the active site with a docking score of -8.054 kcal/mol, suggesting potential inhibitory activity. nih.gov |

These in silico studies consistently demonstrate that the quinoline scaffold serves as a versatile framework for establishing critical interactions within protein binding pockets, thereby modulating their function.

In Vitro Biochemical Studies of Enzyme Kinetics and Binding Stoichiometry

To validate in silico predictions and quantitatively characterize the inhibitory action of quinoline ketones, in vitro biochemical assays are essential. Enzyme kinetics studies are performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and to calculate key parameters such as the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀).

A study on novel quinolinyl-iminothiazoline derivatives as inhibitors of alkaline phosphatase provides a clear example of this approach. Researchers determined the IC₅₀ values for a series of synthesized compounds, identifying a potent inhibitor with an IC₅₀ value of 0.754 ± 0.055 µM. To understand how this compound inhibited the enzyme, kinetic analyses were performed at varying substrate and inhibitor concentrations. The results showed that as the inhibitor concentration increased, the maximum reaction velocity (Vₘₐₓ) decreased while the Michaelis constant (Kₘ) remained unchanged. This pattern is characteristic of non-competitive inhibition , where the inhibitor binds to a site on the enzyme distinct from the active site (an allosteric site), affecting the enzyme's catalytic efficiency but not its ability to bind the substrate. From this data, the enzyme-inhibitor dissociation constant (Kᵢ) was also calculated.

Similarly, kinetic studies on quinoline-based compounds targeting DNA methyltransferases (DNMTs) have revealed IC₅₀ values in the low micromolar range, confirming their potent inhibitory effects on enzymes crucial for epigenetic regulation.

| Quinoline Derivative | Target Enzyme | Inhibition Type | Key Kinetic Parameters |

| Quinolinyl-iminothiazoline (6g) | Alkaline Phosphatase | Non-competitive | Vₘₐₓ decreases, Kₘ remains constant with increasing inhibitor concentration. |

| Quinoline-based analogs (compounds 6, 9, 11, 12) | C. difficile CamA (a DNA methyltransferase) | Not specified | IC₅₀ values ranged from 2-4 µM. |

These biochemical investigations provide the quantitative data necessary to confirm the inhibitory potency and mechanism of action of quinoline ketones, bridging the gap between computational predictions and biological activity.

Interactions with Biomolecular Systems (Chemical Perspective)

DNA Binding and Intercalation Mechanisms

The planar aromatic structure of the quinoline ring is well-suited for interacting with the base pairs of double-stranded DNA. One of the primary mechanisms of this interaction is intercalation , where the flat quinoline moiety inserts itself between adjacent base pairs in the DNA double helix. This insertion causes a structural distortion of the DNA, leading to unwinding of the helix, an increase in its length, and interference with the binding of DNA-processing enzymes like DNA polymerases and topoisomerases.

Experimental studies have confirmed the DNA-intercalating properties of various quinoline derivatives. For example, the interaction between novel benzo[h]quinoline (B1196314) derivatives and calf thymus DNA (CT-DNA) was investigated using UV and fluorescence spectroscopy. These techniques can detect the changes in the spectral properties of the compound or a fluorescent probe upon binding to DNA, providing evidence of intercalation. Further studies using Annexin V-FITC/Propidium iodide staining have shown that the most cytotoxic of these compounds induce apoptosis, a form of programmed cell death often triggered by significant DNA damage.

Some quinoline-based compounds inhibit enzymes that act on DNA, such as DNA methyltransferases, not by binding to the enzyme itself but by intercalating into the DNA substrate. This mode of action prevents the enzyme from accessing its target site on the DNA, effectively inhibiting its function. For example, certain quinoline analogs were found to intercalate into the minor groove of enzyme-bound DNA, causing a conformational change that moves the enzyme's catalytic domain away from the DNA, thus preventing the methylation reaction.

| Quinoline Derivative Class | Method of Study | Mechanism | Biological Consequence |

| Benzo[h]quinolines | UV and Fluorescence Spectroscopy, Annexin V-FITC staining | DNA Intercalation | Induction of apoptosis in cancer cells. |

| 1OH-Pyrrolizino[1,2-b]quinolines | Spectrophotometric titration, fluorescence enhancement, thermal denaturation | DNA Intercalation | Antiproliferative activity in HeLa cells. |

| Quinoline-based analogs | Structural and biochemical assays | Minor groove DNA intercalation in enzyme-bound DNA | Inhibition of DNA methyltransferases, polymerases, and base excision repair glycosylases. |

Membrane Interaction Studies

The interaction of small molecules with cellular membranes is a critical aspect of their pharmacology, influencing their uptake, distribution, and potential for off-target effects. Quinoline derivatives, as lipophilic weak bases, are known to readily pass through lipid cell membranes. This property allows them to accumulate in acidic intracellular compartments such as lysosomes.

Inside these acidic vesicles, the quinoline molecule becomes protonated, which traps it within the organelle. This accumulation leads to an increase in the internal pH of the lysosome, which can inhibit the function of pH-dependent lysosomal enzymes involved in processes like protein degradation and antigen presentation. While this mechanism is well-documented for 4-aminoquinoline (B48711) drugs like chloroquine (B1663885) and hydroxychloroquine, specific biophysical studies detailing the interaction of 1-(Quinolin-4-yl)propan-1-one or other quinoline ketones with model lipid bilayers are not extensively reported in the reviewed literature. Such studies, which might employ techniques like neutron reflectometry or vibrational sum frequency spectroscopy, would be valuable for understanding how these compounds partition into and potentially disrupt the structure and fluidity of cell membranes.

Advanced Applications of Quinoline Derivatives in Materials Science and Chemical Sensing

Organic Electronics and Optoelectronic Materials

There is no research available on the use of 1-(Quinolin-4-yl)propan-1-one in organic electronics and optoelectronic materials.

Organic Light-Emitting Diodes (OLEDs)

No studies have been found that investigate or report the use of this compound in the fabrication or development of Organic Light-Emitting Diodes (OLEDs).

Photovoltaic Applications

There is a lack of published research on the application of this compound in any form of photovoltaic technology.

Dye-Sensitized Solar Cells (DSSCs)

No information is available in scientific databases or journals concerning the use of this compound as a component in Dye-Sensitized Solar Cells (DSSCs).

Polymer Solar Cells

The scientific literature does not report any instance of this compound being utilized or studied in the context of Polymer Solar Cells.

Chemical Sensors and Probes for Analytical Applications

There are no research articles or patents that describe the use of this compound as a chemical sensor or analytical probe.

Catalysis and Industrial Applications of Quinoline-Based Structures

Quinoline (B57606) and its derivatives are a class of heterocyclic aromatic compounds that have garnered significant interest in various scientific and industrial fields. Their unique chemical structures, characterized by a fused benzene and pyridine ring system, impart a range of properties that make them valuable in catalysis and industrial processes. The versatility of the quinoline scaffold allows for the synthesis of a wide array of derivatives with tailored functionalities, leading to their application in diverse areas from the production of fine chemicals to the development of advanced materials.

The catalytic and industrial applications of quinoline-based structures, including "this compound," are rooted in the electronic properties and coordination capabilities of the quinoline nucleus. The nitrogen atom in the pyridine ring can act as a ligand, coordinating with metal ions to form stable complexes that exhibit catalytic activity. Furthermore, the aromatic system of quinoline can be functionalized with various substituent groups, which can modulate the electronic and steric properties of the molecule, thereby influencing its catalytic performance and suitability for specific industrial applications.

Quinoline derivatives are employed as catalysts in a variety of organic transformations. For instance, complexes of quinoline derivatives with transition metals like copper have been shown to catalyze oxidation reactions, such as the oxidation of catechol to o-quinone. mdpi.com The efficiency of these catalytic systems is influenced by the nature of the substituents on the quinoline ring and the counter-ions of the metal salt. Electron-donating groups on the quinoline ring can enhance the electron density at the nitrogen atom, promoting coordination with the metal and leading to the formation of more stable and active catalytic complexes. mdpi.com Conversely, electron-withdrawing groups may decrease the catalytic activity. mdpi.com

In addition to oxidation reactions, quinoline derivatives are utilized in hydrogenation processes. For example, mixed molybdenum and cobalt sulfides have been used for the hydrogenation of quinoline and its derivatives. rsc.org The development of efficient catalysts for quinoline hydrogenation is important as the resulting tetrahydroquinoline core is present in many biologically active natural products and synthetic drugs. rsc.org The synthesis of quinoline derivatives itself often employs various catalytic approaches, including the use of nanocatalysts, which offer advantages such as high yields, mild reaction conditions, and the potential for catalyst recycling. nih.gov

The industrial relevance of quinoline-based compounds extends beyond catalysis. They serve as precursors in the synthesis of a range of important chemicals. A primary use of quinoline is as a starting material for the production of 8-hydroxyquinoline, a versatile chelating agent with applications in the manufacturing of pesticides. wikipedia.org Furthermore, certain quinoline derivatives are precursors to cyanine dyes, which have applications in photography and as fluorescent probes. The oxidation of quinoline yields quinolinic acid, an intermediate in the synthesis of some herbicides. wikipedia.org Quinoline and its derivatives are also used as solvents for resins and terpenes and find application as corrosion inhibitors. wikipedia.org

The propan-1-one substituent in "this compound" introduces a carbonyl group, which can potentially participate in various chemical reactions, further expanding its utility in synthesis. While specific industrial-scale applications of "this compound" are not extensively documented in publicly available literature, its structural features suggest potential as an intermediate in the synthesis of more complex molecules with applications in pharmaceuticals and materials science. The synthesis of related compounds, such as 1-(4-phenylquinolin-2-yl)propan-1-one, has been reported, highlighting the ongoing interest in this class of molecules. nih.govnih.govacs.org

The following table summarizes some key applications of quinoline derivatives in catalysis and industry:

| Application Area | Specific Use of Quinoline Derivatives | Key Structural Features |

| Catalysis | Oxidation of phenols | Coordination of the quinoline nitrogen with metal ions (e.g., copper) |

| Hydrogenation of aromatic rings | Activation by transition metal sulfide catalysts | |

| Synthesis of heterocyclic compounds | Use of nanocatalysts for efficient and green synthesis | |

| Industrial Synthesis | Precursor to 8-hydroxyquinoline (pesticides) | The fundamental quinoline scaffold |

| Precursor to cyanine dyes | Methyl-substituted quinolines | |

| Precursor to quinolinic acid (herbicides) | Oxidation of the quinoline ring system | |

| Material Science | Corrosion inhibitors | Adsorption onto metal surfaces via the nitrogen atom and π-system |

| Solvents | Good solubility for resins and terpenes |

The continued research into the synthesis and properties of novel quinoline derivatives, including "this compound," is expected to unveil new applications in catalysis and industry, further solidifying the importance of this versatile class of compounds.

Q & A

[Basic] What are the standard synthetic routes for 1-(Quinolin-4-yl)propan-1-one, and how is structural identity confirmed?

The compound is typically synthesized via Claisen-Schmidt condensation between quinoline-4-carbaldehyde and a ketone. For example, a derivative (1-(2-(methylamino)quinolin-4-yl)propan-1-one) was prepared using KOH in ethanol under reflux, achieving a 56.9% yield . Structural confirmation involves ¹H NMR (e.g., δ 7.96–7.86 ppm for quinoline protons) and X-ray crystallography to resolve bond lengths and angles .

| Key Synthetic Parameters | Details | Reference |

|---|---|---|

| Reaction conditions | KOH, ethanol, 12 h stirring | |

| Yield optimization | Column chromatography purification | |

| Characterization | NMR, XRD, melting point analysis |

[Basic] Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- ¹H NMR : Assign peaks to quinoline protons (δ 7.5–8.5 ppm) and ketone-associated protons (δ 2.5–3.5 ppm) .

- X-ray diffraction (XRD) : Resolve crystal packing and intermolecular interactions (e.g., π-π stacking distances of 3.4–3.7 Å) . Use SHELXL for refinement, accounting for disorders and hydrogen bonding .

[Advanced] How can crystallization challenges for XRD analysis be mitigated?

- Slow evaporation : Use acetone or ethanol for recrystallization to obtain high-quality single crystals .

- SHELX refinement : Apply the TWIN and HKLF 5 commands in SHELXL to handle twinned data or partial occupancy . For example, a derivative required constraints for disordered methyl groups in the final refinement .

[Advanced] How to address contradictions in reported bioactivity data for quinoline-based analogs?

- Comparative assays : Standardize cell lines (e.g., MCF-7 for antitumor studies) and control solvent effects .

- Purity validation : Use HPLC (>95% purity) to rule out impurities affecting bioactivity .

- SAR studies : Modify substituents (e.g., methyl or chloro groups on the quinoline ring) and correlate with activity trends .

[Advanced] What computational methods support structure-activity relationship (SAR) studies?

- Molecular docking : Use AutoDock Vina to model interactions with biological targets (e.g., microtubule polymerization sites) .

- DFT calculations : Analyze electron density maps to predict reactive sites for functionalization .

[Basic] How are impurities removed post-synthesis?

- Column chromatography : Use silica gel with ethyl acetate/hexane (1:1) to isolate the product .

- Recrystallization : Optimize solvent polarity (e.g., acetone for needle-shaped crystals) .

[Advanced] What strategies improve synthetic yields of quinoline-propanone derivatives?

- Catalyst screening : Test bases (e.g., KOH vs. NaOH) and solvents (ethanol vs. methanol) .

- Microwave-assisted synthesis : Reduce reaction time from 12 h to <2 h while maintaining yields >50% .

[Basic] How is purity assessed before biological testing?

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase .

- Melting point analysis : Compare observed values with literature (e.g., 453–455 K for a derivative) .

[Advanced] How to interpret π-π interactions in crystal structures?

- Mercury software : Calculate centroid-to-centroid distances (3.4–3.7 Å) and dihedral angles (<10°) to confirm stacking .

- Hirshfeld surface analysis : Map intermolecular contacts (e.g., H-bonding vs. van der Waals) .

[Advanced] What experimental designs validate mechanistic hypotheses in bioactivity studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.